N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:
Preparation of 4-fluorophenethylamine: This can be synthesized through the reduction of 4-fluoronitrobenzene using hydrogen gas in the presence of a palladium catalyst.
Synthesis of N-(4-fluorophenethyl)-2-bromoacetamide: This intermediate is prepared by reacting 4-fluorophenethylamine with bromoacetyl bromide in the presence of a base such as triethylamine.
Formation of the tosylpyrrolidine intermediate: Tosylpyrrolidine is synthesized by reacting pyrrolidine with tosyl chloride in the presence of a base like sodium hydroxide.
Coupling reaction: The final step involves coupling N-(4-fluorophenethyl)-2-bromoacetamide with the tosylpyrrolidine intermediate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the fluorophenethyl group.
Reduction: Reduced forms of the oxalamide linkage.
Substitution: Substituted derivatives at the fluorophenethyl group.
Scientific Research Applications
N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The fluorophenethyl group may interact with receptor sites, while the tosylpyrrolidinyl moiety could influence the compound’s binding affinity and specificity. The oxalamide linkage plays a crucial role in stabilizing the overall structure and facilitating interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-chlorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- N1-(4-bromophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- N1-(4-methylphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
Uniqueness
N1-(4-fluorophenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of the fluorine atom in the phenethyl group, which can significantly alter its chemical reactivity and biological activity compared to its analogs with different substituents.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c1-16-4-10-20(11-5-16)31(29,30)26-14-2-3-19(26)15-25-22(28)21(27)24-13-12-17-6-8-18(23)9-7-17/h4-11,19H,2-3,12-15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBYOGOWHVOUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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